2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimycobacterial Activity
The development of antimycobacterial agents has seen the use of tetrahydrothieno[2,3-c]pyridine derivatives. For instance, Nallangi et al. (2014) synthesized twenty derivatives of 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide to evaluate their efficacy against Mycobacterium tuberculosis. Among these, a compound with a phenoxybenzamido group showed significant activity, surpassing that of conventional drugs like Ethambutol and Ciprofloxacin, without exhibiting cytotoxicity at the tested concentration (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Potential Antipsychotic Properties
Research on antipsychotic agents has included the synthesis and evaluation of benzamides related to 2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. Högberg et al. (1990) synthesized and assessed compounds for their antidopaminergic properties, comparing their effects to that of known antipsychotics. The study highlighted the nuanced impact of structural modifications on the activity of these compounds, indicating their potential in antipsychotic drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Anti-inflammatory Activity
Another area of research is the development of anti-inflammatory agents using thienopyridine derivatives. Chiriapkin et al. (2021) reported on the synthesis and preliminary prognosis of anti-inflammatory activity of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, identifying promising compounds for further biological activity studies (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Safety And Hazards
This involves looking at the potential dangers of handling or being exposed to the compound. It can include toxicity data, flammability, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to look at scientific literature or databases for comprehensive and accurate information.
properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-20(2)10-12-15(17(22)25)19(29-16(12)21(3,4)24-20)23-18(26)11-7-8-13(27-5)14(9-11)28-6/h7-9,24H,10H2,1-6H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYDHVDLARMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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